(R)-7,8-Dihydroxy Efavirenz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7,8-Dihydroxy Efavirenz is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) type 1 infection . Efavirenz is known for its role in highly active antiretroviral therapy (HAART) and is often used in combination with other antiretroviral agents . The compound ®-7,8-Dihydroxy Efavirenz is of interest due to its potential enhanced pharmacological properties and reduced side effects compared to Efavirenz.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,8-Dihydroxy Efavirenz involves several key steps, including ortho-lithiation and trifluoroacetylation reactions. One of the synthetic routes involves the ortho-lithiation of N-Boc-4-chloroaniline using n-butyllithium at -45°C, followed by reaction with a trifluoroacetylating agent . This method has been shown to produce higher yields when performed in a continuous flow reactor compared to batch processing .
Industrial Production Methods
Industrial production of ®-7,8-Dihydroxy Efavirenz would likely involve optimization of the synthetic route to ensure high yield and purity. Continuous flow chemistry is a promising approach for industrial-scale production due to its ability to improve reaction selectivity and safety .
Chemical Reactions Analysis
Types of Reactions
®-7,8-Dihydroxy Efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and halogenated derivatives from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, ®-7,8-Dihydroxy Efavirenz is used as a model compound to study the effects of hydroxylation on the pharmacological properties of Efavirenz .
Biology
In biological research, the compound is used to investigate the metabolic pathways and enzyme interactions involved in the hydroxylation of Efavirenz .
Medicine
In medicine, ®-7,8-Dihydroxy Efavirenz is being explored for its potential to reduce the neuropsychiatric side effects associated with Efavirenz while maintaining its antiretroviral efficacy .
Industry
In the pharmaceutical industry, the compound is of interest for the development of new antiretroviral drugs with improved safety profiles .
Mechanism of Action
®-7,8-Dihydroxy Efavirenz exerts its effects by inhibiting the activity of the viral RNA-directed DNA polymerase (reverse transcriptase) of HIV-1 . This inhibition prevents the transcription of viral RNA into DNA, thereby blocking the replication of the virus . The compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that reduces the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Efavirenz: The parent compound, known for its antiretroviral activity but associated with neuropsychiatric side effects.
Nevirapine: Another NNRTI used in the treatment of HIV-1 infection.
Delavirdine: An NNRTI with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
®-7,8-Dihydroxy Efavirenz is unique due to its hydroxylation, which may enhance its pharmacological properties and reduce side effects compared to Efavirenz . The hydroxyl groups can potentially improve the compound’s solubility and bioavailability, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C14H9ClF3NO4 |
---|---|
Molecular Weight |
347.67 g/mol |
IUPAC Name |
(4R)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m1/s1 |
InChI Key |
QKGKQHJMJSQQBF-CYBMUJFWSA-N |
Isomeric SMILES |
C1CC1C#C[C@@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
Canonical SMILES |
C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.